molecular formula C3F6O B105872 Pentafluoropropionyl fluoride CAS No. 422-61-7

Pentafluoropropionyl fluoride

Cat. No.: B105872
CAS No.: 422-61-7
M. Wt: 166.02 g/mol
InChI Key: YLCLKCNTDGWDMD-UHFFFAOYSA-N
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Description

Pentafluoropropionyl fluoride is an organic compound with the chemical formula C₃F₆O. It is a colorless liquid with a pungent odor and is known for its high thermal and chemical stability. This compound is widely used in organic synthesis, particularly as a fluorinating agent, due to its ability to introduce fluorine atoms into organic molecules.

Mechanism of Action

Target of Action

Pentafluoropropionyl fluoride (PFPAF) is a strong fluorinating agent . It can react with many organic compounds, leading to fluorination reactions such as fluorination of alkanes, alkenes, and aromatics . The primary targets of PFPAF are therefore organic compounds that can undergo these reactions.

Mode of Action

PFPAF interacts with its targets by replacing hydrogen atoms with fluorine atoms . This process is known as fluorination. The fluorination of organic compounds can significantly alter their chemical properties, making them more reactive or stable depending on the specific context .

Biochemical Pathways

For example, fluoride ions can inhibit glycolysis and induce apoptosis via mitochondrial-mediated and endoplasmic reticulum stress pathways

Pharmacokinetics

For instance, the presence of fluorine can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PFPAF would likely be influenced by its strong fluorinating nature and the resulting changes in the chemical properties of the compounds it interacts with.

Result of Action

The result of PFPAF’s action is the fluorination of target organic compounds . This can lead to significant changes in the compounds’ chemical properties and reactivity . The exact molecular and cellular effects would depend on the specific compounds being fluorinated and the context in which the reaction occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoropropionyl fluoride can be synthesized through several methods. One common method involves the fluorobromination of acrylate using triethylamine hydrogen trifluoride complex . Another method includes the reaction of perfluoro-2-methyl-2-pentene with specific catalysts . Additionally, the compound can be prepared by the isomerization of hexafluoropropylene oxide using nucleophilic catalysts such as halides or amines .

Industrial Production Methods

In industrial settings, this compound is often produced by the isomerization of hexafluoropropylene oxide in the presence of nucleophilic catalysts. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Pentafluoropropionyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, amines, and alcohols. The reactions typically occur under controlled temperatures and may require the presence of catalysts to proceed efficiently .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated organic compounds, while addition reactions can produce a range of fluorinated derivatives .

Scientific Research Applications

Pentafluoropropionyl fluoride has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and ability to introduce multiple fluorine atoms into organic molecules. This makes it a valuable reagent in the synthesis of complex fluorinated compounds, which are often used in advanced materials and pharmaceuticals .

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropanoyl fluoride
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InChI

InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCLKCNTDGWDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059968
Record name Perfluoropropionyl fluoride
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Molecular Weight

166.02 g/mol
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Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name Pentafluoropropionyl fluoride
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CAS No.

422-61-7
Record name 2,2,3,3,3-Pentafluoropropanoyl fluoride
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Record name Propanoyl fluoride, 2,2,3,3,3-pentafluoro-
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Record name Propanoyl fluoride, 2,2,3,3,3-pentafluoro-
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Record name Perfluoropropionyl fluoride
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Record name Perfluoropropionyl fluoride
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Synthesis routes and methods I

Procedure details

CF3CF2COOCF2CF2CF3 (20 g) obtained in Example 5 and chlorotrifluoroethylene oligomer (120 g) were charged into a 200 ml autoclave made of nickel and equipped with a reflux condenser and heated to 200° C. The reflux condenser was cooled by circulating cooling water, and when the pressure became at least 0.1 MPa, the gas was purged while maintaining the pressure to recover a gaseous sample (15 g). By GC-MS, it was confirmed that CF3CF2COF was the main product. The GC yield was 90%.
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20 g
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120 g
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Yield
90%

Synthesis routes and methods II

Procedure details

CF3CF2COF (b.p. -28° C.) is prepared by flowing hexafluoropropylene oxide through a stainless steel reactor tube containing active carbon carrying 3% by weight of potassium fluoride kept at 150° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoropropionyl fluoride
Reactant of Route 2
Pentafluoropropionyl fluoride
Reactant of Route 3
Pentafluoropropionyl fluoride
Reactant of Route 4
Pentafluoropropionyl fluoride
Reactant of Route 5
Pentafluoropropionyl fluoride
Customer
Q & A

Q1: What is a key application of pentafluoropropionyl fluoride in material science?

A1: this compound, in conjunction with tertiary amines, exhibits the ability to dissolve silica gel. [] This property suggests potential applications in material science, particularly in areas requiring the controlled etching or modification of silica-based materials.

Q2: What is the primary method of synthesizing this compound from hexafluoropropylene oxide?

A2: this compound can be effectively synthesized through the catalytic degradation of hexafluoropropylene oxide low polymers. This reaction is typically carried out at elevated temperatures (110-130°C) under pressure (2-3 atm) using cesium fluoride as a catalyst and an amine, like dimethylformamide, as a solvent. [, ] The use of cesium fluoride has been shown to yield high purity this compound (above 98%) with a yield exceeding 92%. []

Q3: Are there any alternative synthetic pathways for producing this compound?

A3: Yes, besides the degradation of hexafluoropropylene oxide, this compound can also be produced through the thermal isomerization of trifluoromethyl trifluorovinyl ether. [] Additionally, it is observed as a byproduct in the flow pyrolysis of specific perfluoro-cyclobutane derivatives at high temperatures. []

Q4: Has the use of this compound in addressing environmental concerns been explored?

A4: Research indicates that the synthesis of this compound from hexafluoropropylene oxide oligomers, catalyzed by cesium fluoride in tetraglyme, can simultaneously degrade persistent organic pollutants. [] This dual-purpose approach suggests a potential avenue for utilizing this chemical process to address environmental remediation while producing a valuable industrial chemical.

Q5: Beyond its use in material science, are there other known industrial applications for this compound?

A5: this compound serves as a key precursor in synthesizing perfluoro-2-methyl-3-pentanone. [] This compound exhibits excellent flame-retardant properties and finds application in diverse areas like protecting molten magnesium, as a component in extinguishing agents, and in cleaning compositions. []

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